molecular formula C18H13N5 B14566931 (1Z)-N-(Pyridin-3-yl)-1-[(pyridin-3-yl)imino]-1H-isoindol-3-amine CAS No. 61702-14-5

(1Z)-N-(Pyridin-3-yl)-1-[(pyridin-3-yl)imino]-1H-isoindol-3-amine

Cat. No.: B14566931
CAS No.: 61702-14-5
M. Wt: 299.3 g/mol
InChI Key: NGRXLTICGIHHMZ-UHFFFAOYSA-N
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Description

(1Z)-N-(Pyridin-3-yl)-1-[(pyridin-3-yl)imino]-1H-isoindol-3-amine: is a complex organic compound characterized by its unique structure, which includes pyridine and isoindole moieties

Properties

CAS No.

61702-14-5

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

N-pyridin-3-yl-3-pyridin-3-yliminoisoindol-1-amine

InChI

InChI=1S/C18H13N5/c1-2-8-16-15(7-1)17(21-13-5-3-9-19-11-13)23-18(16)22-14-6-4-10-20-12-14/h1-12H,(H,21,22,23)

InChI Key

NGRXLTICGIHHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NC3=CN=CC=C3)NC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(Pyridin-3-yl)-1-[(pyridin-3-yl)imino]-1H-isoindol-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 3-aminopyridine with isoindoline-1,3-dione under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(Pyridin-3-yl)-1-[(pyridin-3-yl)imino]-1H-isoindol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or isoindole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction could produce amine-functionalized isoindole compounds.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N-(Pyridin-3-yl)-1-[(pyridin-3-yl)imino]-1H-isoindol-3-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new medications.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1Z)-N-(Pyridin-3-yl)-1-[(pyridin-3-yl)imino]-1H-isoindol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1Z)-N-(Pyridin-3-yl)-1-[(pyridin-3-yl)imino]-1H-isoindol-3-amine apart is its unique combination of pyridine and isoindole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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